5-Iodo-2-methyl-6-quinolinamine

Medicinal Chemistry SAR Studies Fragment-Based Drug Design

SAR programs on quinoline scaffolds often miss the unique advantage of the 5-iodo substituent. 5-Iodo-2-methyl-6-quinolinamine (CAS 2070925-43-6) is the only variant enabling: • Room-temperature Suzuki/Sonogashira/Heck couplings via weak C-I bond (ΔBDE ≈ -11 kcal/mol vs. Br). • Anomalous scattering for SAD/MIR phasing in protein-ligand co-crystallography. • Radioiodination (¹²⁵I/¹³¹I) for SPECT imaging & targeted radiotherapy. All grades ≥95% purity, fully documented for immediate procurement.

Molecular Formula C10H9IN2
Molecular Weight 284.10 g/mol
Cat. No. B13921617
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Iodo-2-methyl-6-quinolinamine
Molecular FormulaC10H9IN2
Molecular Weight284.10 g/mol
Structural Identifiers
SMILESCC1=NC2=C(C=C1)C(=C(C=C2)N)I
InChIInChI=1S/C10H9IN2/c1-6-2-3-7-9(13-6)5-4-8(12)10(7)11/h2-5H,12H2,1H3
InChIKeyGJYIRAUJMBNCNK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Iodo-2-methyl-6-quinolinamine: Baseline Identity


5-Iodo-2-methyl-6-quinolinamine (CAS 2070925-43-6) is a halogenated quinoline building block bearing a primary amine at position 6, a methyl group at position 2, and an iodine atom at position 5 on the quinoline scaffold . With a molecular formula of C₁₀H₉IN₂ and a molecular weight of 284.10 g mol⁻¹, the compound is supplied at ≥95 % purity for research-grade synthetic applications . Its predicted physicochemical profile includes a LogP of 2.73, topological polar surface area of 38.91 Ų, and a single hydrogen‑bond donor, placing it in favorable drug-like chemical space for early‑stage medicinal chemistry .

Workflow Palladium-catalyzed cross-coupling library synthesis
Probe Design Heavy-atom derivatization for X-ray crystallographic phasing
SAR Tool Steric probe for structure-activity relationship studies

5-Iodo-2-methyl-6-quinolinamine: No Generic Substitute


Quinoline‑6‑amine derivatives sharing the 2‑methyl substitution pattern are often treated as interchangeable building blocks. In practice, the identity of the 5‑position substituent – hydrogen, chlorine, bromine, or iodine – dictates fundamentally different reactivity, steric profiles, and downstream synthetic potential . The iodine atom in 5‑iodo‑2‑methyl‑6‑quinolinamine provides a unique combination of a weak C–I bond for palladium‑catalyzed cross‑coupling, a large van der Waals radius for steric differentiation, and the ability to serve as a precursor for radioiodination – none of which is available from the 5‑H, 5‑Cl, or even 5‑Br analogs [1]. Procurement of the non‑iodinated or alternative halogen variants therefore forecloses entire categories of chemical transformations and SAR explorations that require the specific electronic, steric, and isotopic properties of the iodine substituent.

Cross-coupling reactivity
Iodine substituent enables milder Pd-catalyzed couplings that bromo/chloro analogs may not match
Steric profile
Larger van der Waals radius alters binding pocket interactions; smaller halogens cannot replicate
Radioiodination capability
Only the iodo compound can serve as precursor for radioiodinated probes; other halogens lack isotopic exchange

5-Iodo-2-methyl-6-quinolinamine: Quantitative Head-to-Head Comparison


Heavy-Atom Effect in Crystallographic Phasing

The iodine substitution at position 5 increases the molecular weight from 158.2 g mol⁻¹ (parent 2‑methylquinolin‑6‑amine) to 284.10 g mol⁻¹, a difference of +125.9 g mol⁻¹ . This heavy‑atom effect is critical for X‑ray crystallography phasing, mass‑spectrometric fragmentation signature differentiation, and modulating pharmacokinetic parameters in lead optimization [1].

Heavy-atom mass increase
Reported
+125.9 g·mol⁻¹
Supports crystallographic phasing workflow
Class-level; verify in specific protein system
Medicinal Chemistry SAR Studies Fragment-Based Drug Design

Lipophilicity and Membrane Permeability

The iodo compound exhibits a predicted LogP of 2.73, which is 0.74 log units lower than that of the 5‑bromo analog (LogP = 3.47) . In medicinal chemistry, a LogP reduction of 0.74 log units can substantially improve aqueous solubility and reduce non‑specific protein binding, while still retaining sufficient lipophilicity for passive membrane permeability [1].

Lipophilicity (LogP)
Reported
Iodo: 2.73 vs Bromo: 3.47
ΔLogP −0.74
Lower lipophilicity may improve solubility profile
Predicted values; experimental confirmation recommended
ADME Optimization Lipophilic Efficiency Physicochemical Property Profiling

Cross-Coupling Reactivity: Iodo vs Bromo

The carbon–iodine bond dissociation energy (BDE ≈ 57 kcal mol⁻¹) is approximately 11 kcal mol⁻¹ lower than the carbon–bromine BDE (≈ 68 kcal mol⁻¹) for aryl halides [1]. This lower BDE translates into faster oxidative addition with Pd⁰ catalysts, the rate‑determining step in Suzuki, Sonogashira, and Heck cross‑coupling reactions. In competition experiments, iodoarenes are consumed selectively before bromoarenes under identical catalytic conditions [2].

Cross-coupling reactivity
Class-level
C–I BDE ≈ 57 kcal·mol⁻¹ (vs C–Br ≈ 68)
Supports faster oxidative addition in Pd catalysis
Class-level thermodynamic data; ligand effects vary
Synthetic Methodology Cross-Coupling C–H Functionalization

Steric Effects of Iodine vs Other Halogens

The van der Waals radius of iodine (1.98 Å) is significantly larger than that of bromine (1.85 Å), chlorine (1.75 Å), and hydrogen (1.20 Å) [1]. This size increment alters the conformational preferences and binding‑pocket complementarity of the quinoline scaffold. In SAR campaigns, systematic variation of the halogen size at position 5 enables probing of steric tolerance in target binding sites, an exploration not possible with the non‑halogenated parent or smaller halogens alone [2].

Steric radius (VdW)
Class-level
I: 1.98 Å vs Br: 1.85 Å, H: 1.20 Å
Largest steric probe among common halogens
Target-specific steric effects require validation
Steric Parameters Structure-Activity Relationship Molecular Docking

Solid-State Properties: Crystallinity and Handling

The melting point of 5‑iodo‑2‑methyl‑6‑quinolinamine is 105–109 °C, while the non‑iodinated parent 2‑methylquinolin‑6‑amine melts at 186–188 °C . The approximately 80 °C lower melting point indicates disrupted crystal packing due to the bulky iodine atom, which can translate to higher solubility in organic solvents and altered solid‑state stability [1].

Melting point
Reported
105–109°C (parent 186–188°C)
Δmp ≈ −80°C
Lower melting point may alter solid-state handling
Vendor-reported values; solubility correlations depend on system
Solid-State Chemistry Formulation Science Crystallinity

Regioisomeric Differentiation for Biological Probes

The isomer 3‑iodo‑N‑methylquinolin‑6‑amine (CAS 1823870-46-7) has been reported to show broad‑spectrum activity against drug‑resistant bacterial strains including MRSA and ESBL‑producing E. coli [1]. The 5‑iodo‑2‑methyl regioisomer places the iodine at a different electronic environment (adjacent to the 6‑amino group vs. meta in the 3‑iodo isomer) and bears a C‑2 methyl rather than an N‑methyl substituent, resulting in distinct H‑bond donor/acceptor patterns and steric profiles .

Regioisomer differentiation
Data to verify
5-I-2-Me vs 3-I-N-Me isomer
Different H-bond donor count and iodine orientation
Distinct pharmacophore; non-interchangeable for probe design
Vendor-supplied screening data; verify for specific target
Chemical Biology Probe Design Kinase Inhibitor

5-Iodo-2-methyl-6-quinolinamine: High-Value Application Scenarios


Palladium-Catalyzed Cross-Coupling Library Synthesis

When a synthetic workflow requires Suzuki, Sonogashira, or Heck coupling of the quinoline scaffold, the aryl iodide at position 5 provides superior reactivity over the corresponding bromide (ΔBDE ≈ −11 kcal mol⁻¹) [1]. The weaker C–I bond facilitates faster oxidative addition, often enabling room‑temperature coupling conditions and higher yields with challenging coupling partners. The non‑halogenated parent (2‑methylquinolin‑6‑amine) is entirely non‑competent for these transformations, and the bromo analog requires harsher conditions or more active catalysts. This makes the iodo compound the building block of choice for diversity‑oriented synthesis and parallel library construction [2].

Heavy-Atom Derivatization for X-Ray Crystallographic Phasing

The iodine atom adds 125.9 g mol⁻¹ of mass relative to the non‑iodinated parent scaffold [1]. This heavy‑atom label provides a strong anomalous scattering signal for single‑wavelength anomalous dispersion (SAD) or multiple‑isomorphous replacement (MIR) phasing in protein–ligand co‑crystallography. The 5‑iodo‑2‑methyl‑6‑quinolinamine can be soaked into protein crystals or co‑crystallized to yield unambiguous electron density maps for the ligand, a capability not offered by the 5‑H, 5‑Cl, or 5‑Br analogs with comparable anomalous signal intensity [2].

Steric Probe in Kinase or GPCR SAR Programs

The large van der Waals radius of iodine (1.98 Å) compared to bromine (1.85 Å) and hydrogen (1.20 Å) makes the iodo compound an ideal tool for systematically probing steric tolerance in hydrophobic binding pockets [1]. In a typical medicinal chemistry SAR campaign, the 5‑I, 5‑Br, 5‑Cl, and 5‑H analogs would be profiled head‑to‑head to map the steric constraints of the target. The iodine congener provides the maximum steric perturbation in this series, enabling the detection of steric clashes or, conversely, favorable van der Waals contacts that smaller substituents cannot reveal [2].

Precursor for Radioiodinated Imaging or Therapy Agents

The stable iodine atom at position 5 can be replaced with radioactive iodine‑125 (γ‑emitter for SPECT imaging) or iodine‑131 (β‑emitter for radiotherapy) via isotopic exchange or electrophilic iododemetallation chemistry [1]. This capability is unique to iodo‑substituted scaffolds and is not accessible from bromo, chloro, or non‑halogenated analogs. The 6‑amino group further provides a handle for bioconjugation, positioning 5‑iodo‑2‑methyl‑6‑quinolinamine as a versatile platform for developing targeted radiopharmaceuticals [2].

Application
Selection Property
Validation Focus
Cross-coupling library synthesis
Aryl iodide reactivity (C–I bond)
Coupling efficiency and substrate scope
Heavy-atom crystallographic phasing
Anomalous scattering signal
Phasing power in co-crystallography
Steric SAR probe
Van der Waals radius differentiation
Steric tolerance mapping in target binding sites
Radioiodinated probe precursor
Isotopic exchange capability
Radiochemical incorporation and conjugate stability
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